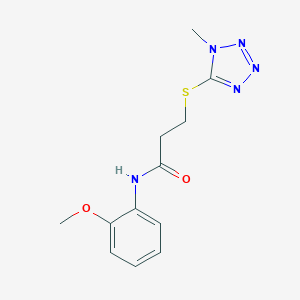![molecular formula C18H21NO6S B270017 2-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270017.png)
2-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TMA-2 and is a derivative of the phenethylamine family of compounds. TMA-2 has been studied extensively for its potential use in treating various medical conditions, including cancer, neurodegenerative diseases, and psychiatric disorders.
Wirkmechanismus
The mechanism of action of TMA-2 is not fully understood. However, research has shown that TMA-2 works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells. TMA-2 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
TMA-2 has been shown to have several biochemical and physiological effects. Research has shown that TMA-2 can induce apoptosis, or programmed cell death, in cancer cells. TMA-2 has also been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. In addition, TMA-2 has been shown to have neuroprotective effects and can help to prevent the death of brain cells.
Vorteile Und Einschränkungen Für Laborexperimente
TMA-2 has several advantages for use in laboratory experiments. TMA-2 is a highly potent compound and can be used at low concentrations, which reduces the risk of toxicity. TMA-2 is also stable and can be stored for long periods without degradation. However, TMA-2 has some limitations for use in laboratory experiments. TMA-2 is a relatively complex compound and requires specialized equipment and expertise for synthesis. In addition, TMA-2 is not widely available and can be expensive to obtain.
Zukünftige Richtungen
There are several future directions for research on TMA-2. One area of research is the development of new synthetic methods for TMA-2 that are more efficient and cost-effective. Another area of research is the investigation of the potential use of TMA-2 in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of TMA-2 and its potential therapeutic applications.
Synthesemethoden
The synthesis of TMA-2 involves several steps, including the condensation of 3,4,5-trimethoxybenzaldehyde and 4-methylbenzenesulfonyl chloride to form the intermediate 3,4,5-trimethoxyphenyl 4-methylbenzenesulfonate. This intermediate is then coupled with N-acetylglycine to form the final product, 2-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide. The synthesis of TMA-2 requires specialized equipment and expertise and is typically performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
TMA-2 has been studied extensively for its potential therapeutic applications. Research has shown that TMA-2 has significant anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. TMA-2 has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Research has shown that TMA-2 has neuroprotective properties and can help to prevent the death of brain cells.
Eigenschaften
Produktname |
2-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
|---|---|
Molekularformel |
C18H21NO6S |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
2-(4-methylphenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21NO6S/c1-12-5-7-14(8-6-12)26(21,22)11-17(20)19-13-9-15(23-2)18(25-4)16(10-13)24-3/h5-10H,11H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
CYPGJJHCDKMPCY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B269934.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B269937.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B269938.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269939.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269940.png)




![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone](/img/structure/B269960.png)
![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![Ethyl 4,5-dimethyl-2-({[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B269966.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269967.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269968.png)